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molecular formula C5H5ClO2S2 B1282709 3-Methylthiophene-2-sulfonyl chloride CAS No. 61714-76-9

3-Methylthiophene-2-sulfonyl chloride

Cat. No. B1282709
M. Wt: 196.7 g/mol
InChI Key: RXFIISJOFYQYKK-UHFFFAOYSA-N
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Patent
US03991081

Procedure details

A 49-g (0.5 mol) sample of 3-methylthiophene was added in small portions to a cooled solution (-20° C) of 128 g (1 mol) chlorosulfonic acid in 250 cc chloroform. After the addition was completed, the reaction mixture was allowed to warm to about 25° C and then heated at reflux for 30 minutes. The reaction mixture was then diluted with ice water and neutralized with aqueous sodium bicarbonate solution. The organic layer was separated, dried over magnesium sulfate and evaporated to give 30 g of 3-methyl-2-thienylsulfonyl chloride.
[Compound]
Name
49-g
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.[Cl:7][S:8](O)(=[O:10])=[O:9]>C(Cl)(Cl)Cl.C(=O)(O)[O-].[Na+]>[CH3:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[S:8]([Cl:7])(=[O:10])=[O:9] |f:3.4|

Inputs

Step One
Name
49-g
Quantity
0.5 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CSC=C1
Name
Quantity
128 g
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=C(SC=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 30 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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